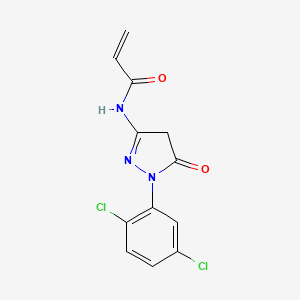
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a propeneamido group, and a pyrazolone ring
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,5-dichlorophenylamine, undergoes a reaction with an appropriate acylating agent to form the 2,5-dichlorophenyl intermediate.
Amidation: The intermediate is then reacted with propeneamide under specific conditions to form the propeneamido derivative.
Cyclization: The final step involves cyclization with a suitable reagent to form the pyrazolone ring, resulting in the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: The compound’s unique chemical structure makes it useful in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound shares the dichlorophenyl group but differs in its overall structure and applications.
1-(2,5-Dichlorophenyl)piperazine: Another compound with a dichlorophenyl group, used in different contexts and exhibiting distinct chemical properties.
Properties
Molecular Formula |
C12H9Cl2N3O2 |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
N-[1-(2,5-dichlorophenyl)-5-oxo-4H-pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-2-11(18)15-10-6-12(19)17(16-10)9-5-7(13)3-4-8(9)14/h2-5H,1,6H2,(H,15,16,18) |
InChI Key |
YPVHVUHFWZKIPC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=NN(C(=O)C1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


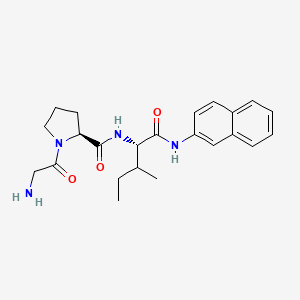

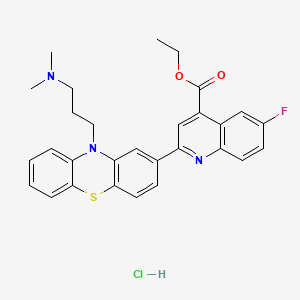
![(3R,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13407720.png)
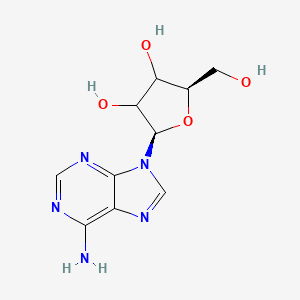
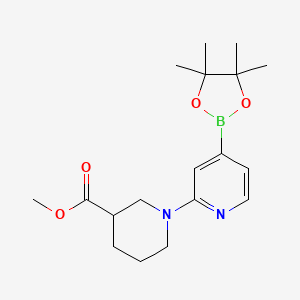
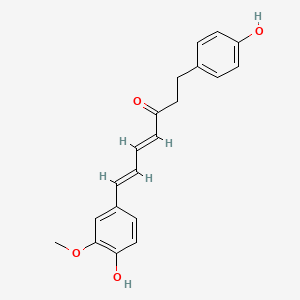

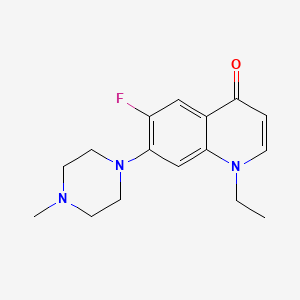
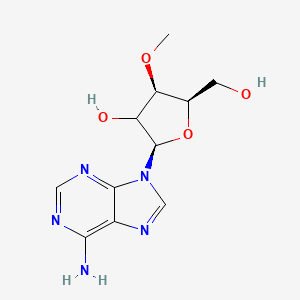
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)

![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
